molecular formula C14H13NO2 B8661007 4'-(3-Pyridinylmethoxy)acetophenone

4'-(3-Pyridinylmethoxy)acetophenone

Cat. No.: B8661007
M. Wt: 227.26 g/mol
InChI Key: DWFKUFJMJVKGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-(3-Pyridinylmethoxy)acetophenone is a high-purity chemical compound provided for Research Use Only (RUO), intended solely for laboratory research and not for diagnostic, therapeutic, or personal use. This acetophenone derivative features a pyridinylmethoxy substituent, a structure often employed as a key building block in medicinal chemistry and organic synthesis. Researchers value this compound for its potential as a precursor in developing novel small molecule inhibitors, particularly in kinase research, given the prevalence of the pyridine moiety in active pharmaceutical ingredients. Its mechanism of action is application-specific but may involve acting as a molecular scaffold to mimic natural substrates or interact with biological targets. Scientists utilize this compound in cross-coupling reactions, as a starting material for synthesizing more complex heterocyclic compounds, and in structure-activity relationship (SAR) studies during drug discovery campaigns. This product is strictly for use by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

1-[4-(pyridin-3-ylmethoxy)phenyl]ethanone

InChI

InChI=1S/C14H13NO2/c1-11(16)13-4-6-14(7-5-13)17-10-12-3-2-8-15-9-12/h2-9H,10H2,1H3

InChI Key

DWFKUFJMJVKGES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent position and nature significantly influence the physicochemical and biological properties of acetophenone derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Properties/Applications References
4'-Methoxyacetophenone 4'-OCH₃ - Fragrance/flavoring agent (orange blossom note)
- High enzymatic activity (16.5% relative activity in recombinant AcCR assays)
3'-Fluoro-4'-methoxyacetophenone 3'-F, 4'-OCH₃ - Enhanced solubility/reactivity due to electron-withdrawing fluorine
- Potential intermediate in pharmaceutical synthesis
Acetosyringone 3',5'-OCH₃, 4'-OH - Allelopathic agent in plant defense
- Induces virulence in Agrobacterium
4'-(3-Pyridinylmethoxy)acetophenone 4'-OCH₂(3-pyridinyl) - Hypothetical: Pyridine moiety may improve binding to biological targets (e.g., enzymes or receptors)
- Potential use in drug development (analogous to anti-inflammatory acetophenones like apocynin)
N/A*

*Note: Direct studies on this compound are absent; properties inferred from structural analogs.

Physicochemical Properties

Property 4'-Methoxyacetophenone 3'-Fluoro-4'-methoxyacetophenone This compound (Predicted)
Molecular Weight 150.18 g/mol 168.17 g/mol ~215 g/mol
Boiling Point 202°C Not reported Higher than 202°C (due to pyridine)
Solubility Organic solvents Improved in polar solvents Moderate in water (pyridine enhances polarity)

Q & A

Q. How do structural modifications enhance its pharmacological profile?

  • SAR Studies :
ModificationBioactivity Impact
Pyridine N-oxideIncreased solubility
Halogen substitutionImproved binding affinity

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